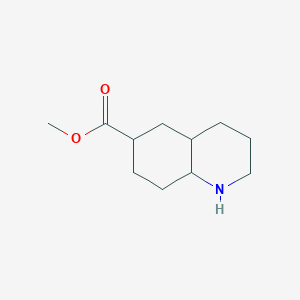

6-Carbomethoxy-1-azadecalin

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXGOEDSSXHJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2C(C1)CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Carbomethoxy 1 Azadecalin

Electrophilic and Nucleophilic Reactivity of the 6-Carbomethoxy Moiety

The 6-carbomethoxy group, an ester, possesses a carbonyl carbon that is electrophilic and a carbonyl oxygen with nucleophilic character. libretexts.org This duality allows for a range of reactions typical of esters, influenced by the steric and electronic environment of the 1-azadecalin skeleton.

Nucleophilic Attack at the Carbonyl Carbon: The electron-deficient carbonyl carbon is susceptible to attack by nucleophiles. Common reactions include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 6-carboxy-1-azadecalin.

Transesterification: Reaction with an alcohol under acidic or basic conditions can replace the methyl group with a different alkyl or aryl group.

Aminolysis: Amines can react with the ester to form the corresponding amide.

Reduction: The ester can be reduced to a primary alcohol, (1-azadecalin-6-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The reactivity of the carbomethoxy group is subject to steric hindrance from the decalin ring system. The accessibility of the carbonyl carbon to incoming nucleophiles will depend on the conformation of the ring and the relative stereochemistry of the substituent.

Electrophilic Interaction at the Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen can act as a Lewis base, coordinating to electrophiles such as protons or Lewis acids. This interaction enhances the electrophilicity of the carbonyl carbon, activating the ester group towards nucleophilic attack. For example, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen.

A summary of potential reactions at the 6-carbomethoxy moiety is presented in Table 1.

Table 1: Potential Reactions of the 6-Carbomethoxy Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 6-Carboxy-1-azadecalin |

| Transesterification | R'OH, H⁺ or OR'⁻ | 6-Alkoxycarbonyl-1-azadecalin |

| Aminolysis | R'NH₂ | 6-(N-Alkylcarbamoyl)-1-azadecalin |

| Reduction | LiAlH₄ | (1-Azadecalin-6-yl)methanol |

Reactions at the 1-Azadecalin Nitrogen Atom

The nitrogen atom in the 1-azadecalin ring is a nucleophilic and basic center due to the presence of a lone pair of electrons. Its reactivity is analogous to that of other tertiary amines, though potentially modulated by the rigid bicyclic structure.

Protonation: The nitrogen readily reacts with acids to form a quaternary ammonium (B1175870) salt. The basicity of the nitrogen can be influenced by the electronic effects of substituents on the decalin rings.

Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of a quaternary ammonium salt. The stereochemical outcome of this reaction can be influenced by the conformation of the azadecalin ring system.

Acylation: Acylating agents such as acid chlorides or anhydrides react with the nitrogen to form an N-acyl-1-azadecalinium species.

Oxidation: The nitrogen can be oxidized by reagents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide.

In the context of related 8-azadecalin systems, the nitrogen atom has been shown to undergo reductive amination with ketones in the presence of reagents like sodium cyanoborohydride (NaCNBH₃). nih.gov Similar reactivity can be anticipated for the 1-azadecalin nitrogen, allowing for the introduction of various substituents. For instance, appending fatty acid chains to the nitrogen of 8-azadecalin derivatives has been explored to modulate biological activity. nih.gov

Ring Transformations and Skeletal Rearrangements within the Azadecalin System

The 1-azadecalin framework, a fused heterocyclic system, can participate in a variety of transformations that alter its ring structure. These reactions are often driven by the desire to relieve ring strain or to form more stable thermodynamic products.

While specific examples for 6-carbomethoxy-1-azadecalin are not prevalent in the literature, related systems provide insight into potential transformations. For instance, the synthesis of cylindricine C, which contains a cis-1-azadecalin core, can involve an initial formation of a trans-1-azadecalin that subsequently epimerizes to the more stable cis-fused isomer. bris.ac.uknih.gov This isomerization highlights the conformational flexibility and potential for stereochemical rearrangement within the azadecalin skeleton.

Furthermore, reactions that proceed through electrophilic intermediates, such as an aziridinium (B1262131) ion, can lead to skeletal rearrangements and the formation of new ring systems. scholaris.ca The formation of such intermediates from the 1-azadecalin nitrogen could initiate ring-opening or ring-contraction/expansion sequences, depending on the reaction conditions and the substitution pattern of the decalin rings. Skeletal rearrangements have also been noted in the synthesis of other complex alkaloids containing azadecalin substructures. caltech.edu

Theoretical and Experimental Mechanistic Elucidation Studies of Azadecalin Reactions

Understanding the mechanisms of reactions involving the azadecalin framework is crucial for controlling reaction outcomes and designing synthetic routes to complex molecules. Both computational and experimental methods are employed to probe these reaction pathways.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for analyzing the transition states of reactions involving azadecalin systems. researchgate.netresearchgate.net These studies can provide insights into the stereoselectivity of reactions by comparing the energies of different transition state conformations. acs.org For example, in the formation of aza-spiro rings, a comprehensive conformational analysis of the transition states was critical in understanding the stereochemical outcome of the cyclization. acs.org

The formation of the azadecalin ring itself, for instance through cyclization reactions, proceeds through specific transition state geometries that dictate the final stereochemistry of the fused rings (cis or trans). nih.gov The presence of substituents, such as the 6-carbomethoxy group, can influence the relative energies of these transition states, thereby directing the reaction towards a particular isomer. The analysis of transition states is also vital in understanding enzyme-catalyzed reactions, where enzymes are believed to stabilize the transition state of a reaction. elifesciences.org

Common reactive intermediates in azadecalin chemistry include:

N-Acyliminium Ions: These electrophilic species can be generated from the 1-azadecalin ring and are key intermediates in cyclization reactions to form polycyclic alkaloid structures. For example, the cyclization of an N-acyliminium ion has been used to stereoselectively form spirocyclic systems. nih.gov

Radical Intermediates: Radical cyclizations are another powerful tool in the synthesis of azadecalin-containing molecules. For instance, a stereoselective 5-endo-trig cyclization of a radical intermediate has been used to construct the cis-1-azadecalin framework. nih.gov

Aziridinium Ylides: These zwitterionic intermediates, while less commonly cited for azadecalins specifically, represent a class of reactive species that can undergo various transformations to form complex N-heterocycles. nih.gov The generation of an aziridinium species from the 1-azadecalin nitrogen could lead to diverse reaction pathways.

Experimental techniques to probe these intermediates include spectroscopic methods and chemical trapping experiments, where a trapping agent is added to the reaction to intercept the intermediate and form a stable, characterizable product. lumenlearning.com Kinetic analyses, such as those involving Hammett plots, can also provide evidence for the formation of charged intermediates during a reaction. nih.gov

Conformational Analysis and Stereochemical Elucidation of 6 Carbomethoxy 1 Azadecalin Structures

Conformational Preferences of the Azadecalin Ring System (cis/trans Fusion)

The 1-azadecalin framework, analogous to its carbocyclic counterpart decalin, consists of two fused six-membered rings. These rings predominantly adopt chair conformations to minimize angular and torsional strain. libretexts.org The fusion of the two rings can result in two distinct diastereomers: cis-1-azadecalin and trans-1-azadecalin. libretexts.org

In the trans-isomer, the bridgehead hydrogens are on opposite sides of the ring system, resulting in a relatively rigid, conformationally locked structure where both rings are joined by equatorial-type bonds. libretexts.org This rigidity prevents ring flipping. dalalinstitute.com Conversely, the cis-isomer has the bridgehead hydrogens on the same side, formed through an axial-equatorial ring union. libretexts.org This arrangement allows for conformational flexibility, enabling the entire system to flip between two equivalent chair-chair conformations. libretexts.org

In many instances, particularly in the context of natural product synthesis, the cis-fused 1-azadecalin system is found to be thermodynamically more stable than the trans-fused isomer. nih.gov For example, molecular mechanics calculations have shown that a cis-1-azadecalin can be more stable than its trans counterpart by as much as 5.5 kcal/mol, leading to complete epimerization from the trans to the cis isomer under basic conditions. nih.gov This preference for the cis fusion is a notable characteristic of several families of marine alkaloids, including the cylindricines, which are often found to possess a cis-fused 1-azadecalin A/B-ring system. nih.govscholaris.ca The relative stereochemistry of these fused ring systems is often determined by Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy. mdpi.comsemanticscholar.org

| Isomer | Ring Fusion | Relative Stability | Conformational Flexibility | Key References |

|---|---|---|---|---|

| cis-1-Azadecalin | Axial-Equatorial | Often thermodynamically favored | Flexible, undergoes ring inversion | libretexts.orgnih.gov |

| trans-1-Azadecalin | Equatorial-Equatorial | Generally less stable | Rigid, conformationally locked | libretexts.orgdalalinstitute.com |

Influence of the 6-Carbomethoxy Group on Molecular Conformation

The introduction of a 6-carbomethoxy group significantly influences the conformational preferences of the 1-azadecalin ring. This substituent, by virtue of its steric bulk and electronic properties, can impact the relative stability of the various possible conformations of the heterocyclic ring to which it is attached.

In a chair conformation, the carbomethoxy group can occupy either an equatorial or an axial position. The equatorial position is generally favored to minimize steric hindrance, specifically 1,3-diaxial interactions that would arise if the bulky group were in an axial orientation. chemistrysteps.com The energetic penalty associated with placing a substituent in an axial position can shift the conformational equilibrium of the ring.

Detailed conformational analyses of related substituted cyclic systems demonstrate that intramolecular interactions, such as London dispersion forces between the substituent and the ring, can also play a crucial role in determining the most stable conformer. ethz.chnih.gov The polarity of the ester functionality can also lead to dipole-dipole interactions and potentially intramolecular hydrogen bonding, further stabilizing specific conformations. The synthesis of 6-carbomethoxy-1-azadecalins has highlighted challenges in stereochemical assignment, underscoring the subtle but significant influence of this substituent on the molecule's structure. researchgate.net

Advanced Spectroscopic Techniques for Stereochemical Assignment

The unambiguous determination of the complex three-dimensional structure of substituted azadecalins relies heavily on advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for elucidating both the relative and absolute stereochemistry.

NMR spectroscopy is a powerful method for determining the detailed structure and conformation of molecules in solution. longdom.org For 6-carbomethoxy-1-azadecalin, both 1H and 13C NMR provide critical information.

The relative stereochemistry of the ring fusion (cis or trans) can often be established by analyzing proton-proton coupling constants (³JHH). The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. uct.ac.za Different ring conformations give rise to characteristic coupling patterns.

Two-dimensional (2D) NMR techniques are particularly insightful. longdom.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the two rings. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining spatial proximity between protons. For azadecalins, NOE enhancements between bridgehead protons and other protons on both rings can definitively distinguish between a cis and a trans fusion. scholaris.camdpi.comsemanticscholar.org For example, in a cis-fused system, NOE correlations are expected between protons that are on the same face of the molecule, which would be absent in the more extended trans isomer. semanticscholar.org

The chemical shifts of the carbon atoms in 13C NMR spectra are also sensitive to the stereochemical environment, providing additional evidence for a particular conformation. ajol.info In some cases, derivatization with a chiral agent can be used to distinguish between enantiomers by creating diastereomeric pairs that are distinguishable by NMR. jeol.comresearchgate.net

| NMR Technique | Information Provided | Application to Azadecalins | Key References |

|---|---|---|---|

| 1H NMR (Coupling Constants) | Dihedral angles between adjacent protons (Karplus relationship). | Distinguishes between different chair/boat conformations and helps infer cis/trans fusion. | uct.ac.za |

| 2D COSY | J-coupling correlations between protons. | Maps the proton connectivity framework within the ring system. | longdom.org |

| 2D NOESY/ROESY | Through-space proximity of protons (< 5 Å). | Provides definitive evidence for cis or trans ring fusion by observing key spatial correlations. | scholaris.camdpi.comsemanticscholar.org |

| 13C NMR | Information on the chemical environment of each carbon atom. | Chemical shifts are sensitive to the overall molecular conformation and substitution pattern. | ajol.info |

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state. nih.gov This technique provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be calculated with high accuracy. mdpi.com

For complex stereochemical problems, such as those presented by substituted azadecalins, a single-crystal X-ray diffraction analysis provides definitive proof of the relative and absolute configuration of all stereocenters. This method has been instrumental in confirming the structures of numerous natural products containing the azadecalin core, such as the cylindricine and lepadiformine (B1252025) alkaloids. nih.govscholaris.ca It has also been used to validate the stereochemical outcome of synthetic steps leading to these complex molecules. uct.ac.za

While obtaining a suitable single crystal for analysis can be a challenge, the resulting structural data is unparalleled in its detail. It confirms the ring conformation (chair, boat, etc.), the nature of the ring fusion (cis or trans), and the precise orientation of all substituents, including the 6-carbomethoxy group. um.edu.mt This information is vital for validating hypotheses derived from NMR data and computational modeling.

| Structural Parameter | Significance for this compound | Key References |

|---|---|---|

| Atomic Coordinates | Provides the exact 3D position of every atom in the molecule. | nih.gov |

| Bond Lengths & Angles | Confirms the connectivity and reveals any strain within the ring system. | mdpi.com |

| Torsional Angles | Definitively establishes the ring conformation (e.g., chair, boat) and the orientation of substituents. | uct.ac.za |

| Absolute Stereochemistry | Can determine the absolute configuration (R/S) of all chiral centers using anomalous dispersion. | caltech.edu |

Chiroptical Methods for Enantiomeric Excess Determination in Azadecalin Synthesis

The synthesis of chiral molecules like this compound often aims to produce a single enantiomer. Determining the success of an asymmetric synthesis requires measuring the enantiomeric excess (ee) of the product. While chiral chromatography (HPLC or GC) has been the traditional method, it can be time-consuming, which is a bottleneck in high-throughput screening of catalysts and reaction conditions. nih.govnih.gov Consequently, rapid chiroptical methods have emerged as powerful alternatives.

These methods rely on the differential interaction of the enantiomers in a sample with another chiral entity or with polarized light, leading to a measurable optical signal.

Exciton-Coupled Circular Dichroism (ECCD): This technique is particularly powerful. A chiral analyte, or a derivative of it, is complexed with a chromophoric host. The spatial arrangement of the chromophores, dictated by the analyte's chirality, leads to through-space electronic interactions (exciton coupling) that produce a very intense and characteristic signal in the circular dichroism (CD) spectrum. The sign and intensity of the CD signal can be directly correlated to the absolute configuration and enantiomeric excess of the analyte. nih.govnih.gov

Enantioselective Indicator-Displacement Assays (eIDA): In this method, a chiral host molecule is bound to an indicator dye, resulting in a specific spectroscopic signal (color or fluorescence). When a chiral analyte is introduced, it competes with the indicator for the host's binding site. The displacement of the indicator leads to a change in the spectroscopic signal, and the magnitude of this change can be correlated with the concentration and ee of the analyte. nih.govresearchgate.net

These chiroptical sensing methods are often highly sensitive, require minimal sample, and are fast enough to be integrated into high-throughput workflows for the rapid optimization of asymmetric syntheses. researchgate.netresearchgate.net

| Method | Principle | Advantages | Typical Analytes | Key References |

|---|---|---|---|---|

| Exciton-Coupled Circular Dichroism (ECCD) | Interaction between chromophores on a chiral scaffold induces a strong, predictable CD signal. | High sensitivity, allows for absolute configuration determination. | Amines, amino acids, diols, carboxylates. | nih.govnih.gov |

| Enantioselective Indicator-Displacement Assay (eIDA) | Competitive binding between an analyte and an indicator for a chiral host, causing a colorimetric or fluorescent signal change. | Fast, suitable for high-throughput screening, visually detectable in some cases. | Diols, α-hydroxyacids, amino acids. | nih.govresearchgate.net |

Computational Chemistry Approaches in 6 Carbomethoxy 1 Azadecalin Research

Density Functional Theory (DFT) Calculations for Structural Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to the structural optimization and conformational analysis of cyclic organic compounds, including nitrogen-containing heterocycles like azadecalins.

In the case of 6-Carbomethoxy-1-azadecalin, DFT calculations are instrumental in determining the preferred conformations of the molecule. The decalin ring system can exist in various stereoisomers (cis and trans fused rings) and each of these can adopt multiple chair-boat or twist-boat conformations. The presence of the carbomethoxy substituent at the C-6 position further increases the conformational complexity.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to perform geometry optimizations for all possible conformers. preprints.orgrcsi.com These calculations yield the minimum energy structures and their relative stabilities. For instance, the energy difference between the trans- and cis-fused ring systems, as well as the axial and equatorial orientations of the carbomethoxy group, can be precisely calculated.

Illustrative DFT-Calculated Relative Energies of this compound Conformers:

| Conformer | Ring Fusion | Carbomethoxy Orientation | Relative Energy (kcal/mol) |

| 1 | trans | Equatorial | 0.00 |

| 2 | trans | Axial | 2.5 |

| 3 | cis | Equatorial | 1.8 |

| 4 | cis | Axial | 4.5 |

Note: The data in this table is illustrative and represents typical energy differences observed in similar substituted decalin systems.

These calculations can reveal that the trans-fused isomer with an equatorially oriented carbomethoxy group is the most stable conformer due to the minimization of steric strain. The energy barriers for conformational interconversions can also be determined by locating the transition state structures on the potential energy surface.

Molecular Dynamics Simulations for Conformational Landscape Exploration of Azadecalins

While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational landscape of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of accessible conformations at a given temperature.

For this compound and related azadecalins, MD simulations can be employed to:

Explore the full range of accessible conformations in different solvent environments. nih.gov

Determine the relative populations of different conformers based on the simulation time spent in each conformational state.

Investigate the pathways and timescales of conformational transitions.

By simulating the molecule's behavior over nanoseconds or even microseconds, MD can reveal transient or sparsely populated conformations that might be missed by static DFT calculations but could be important for understanding the molecule's reactivity or biological activity. The results from MD simulations can be used to construct a free energy landscape, which provides a comprehensive map of the conformational space and the energy barriers separating different states. nih.govchemrxiv.org

Computational Prediction of Reaction Pathways and Energetics in Azadecalin Chemistry

Computational chemistry plays a crucial role in predicting the feasibility and outcome of chemical reactions. For azadecalin chemistry, theoretical methods can be used to investigate reaction mechanisms, predict product distributions, and rationalize experimentally observed selectivities. nih.govnih.gov

DFT calculations are particularly useful for mapping out the potential energy surface of a reaction. This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

For example, in the synthesis of this compound, computational methods can be used to study the stereoselectivity of key steps, such as catalytic hydrogenation or cyclization reactions. chemrxiv.orgresearchgate.net By comparing the activation energies for the formation of different stereoisomers, one can predict which product will be favored under a given set of reaction conditions.

Illustrative Calculated Activation Energies for a Key Synthetic Step:

| Reaction Pathway | Product Stereoisomer | Activation Energy (kcal/mol) |

| Pathway A | trans-isomer | 15.2 |

| Pathway B | cis-isomer | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show how computational chemistry can predict reaction outcomes.

These computational predictions can guide the design of new synthetic routes and the optimization of reaction conditions to achieve higher yields and selectivities. mit.edu

Quantum Chemical Studies of Electronic Structure and Reactivity of this compound

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. researchgate.netresearchgate.net For this compound, these studies can elucidate how the presence of the nitrogen atom and the carbomethoxy group influences the electron distribution and, consequently, the chemical behavior of the molecule.

Methods such as Natural Bond Orbital (NBO) analysis can be used to analyze the charge distribution and identify key orbital interactions. escientificpublishers.com For instance, NBO analysis can quantify the lone pair electron density on the nitrogen atom and its availability for participating in chemical reactions, such as protonation or alkylation.

Furthermore, the calculation of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides insights into the molecule's reactivity towards electrophiles and nucleophiles. nih.gov The energy and shape of the HOMO indicate the sites most susceptible to electrophilic attack, while the LUMO reveals the sites prone to nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G):*

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

These quantum chemical descriptors are invaluable for predicting the regioselectivity of reactions and for designing new derivatives with tailored electronic properties and reactivity.

Strategic Applications of 6 Carbomethoxy 1 Azadecalin in Complex Organic Molecule Synthesis

As a Key Synthetic Intermediate for Nitrogen-Containing Polycyclic Heterocycles

The 1-azadecalin skeleton is a fundamental building block for the synthesis of more complex, nitrogen-containing polycyclic heterocycles. The presence of a carbomethoxy group at the C-6 position enhances the synthetic utility of this scaffold by providing a reactive site for carbon-carbon and carbon-heteroatom bond formation. This functional group can be readily transformed into a variety of other functionalities, such as amides, carboxylic acids, alcohols, and even serve as an anchor point for the construction of additional rings.

Methodologies such as the Dieckmann condensation, an intramolecular Claisen condensation of a diester, are pivotal for the formation of cyclic β-keto esters, which can be precursors to substituted 1-azadecalin systems. scienceinfo.comchemistrysteps.com The carbomethoxy group can be introduced at various stages of the synthesis and can be instrumental in directing the stereochemical outcome of subsequent reactions.

Table 1: Potential Transformations of the 6-Carbomethoxy Group for Polycyclic Heterocycle Synthesis

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application in Polycycle Synthesis |

| Amidation | Amine (R-NH2), heat or coupling agents | Amide (-CONH-R) | Formation of lactams, annulation of nitrogen-containing rings. |

| Reduction | Lithium aluminum hydride (LiAlH4) | Hydroxymethyl (-CH2OH) | Introduction of a C1 building block, etherification for ring closure. |

| Hydrolysis | Aqueous acid or base (e.g., NaOH, H2SO4) | Carboxylic acid (-COOH) | Curtius or Schmidt rearrangement for amine formation, further functionalization. |

| Grignard Reaction | Grignard reagent (R-MgX) | Tertiary alcohol (-C(OH)R2) | Introduction of alkyl or aryl groups, dehydration to form alkenes for further cyclization. |

The strategic placement of the carbomethoxy group at C-6 allows for the regioselective construction of additional rings, leading to diverse polycyclic systems that are of interest in medicinal chemistry and materials science.

Integration into Alkaloid Total Synthesis Research

The 1-azadecalin core is a common feature in a vast array of alkaloids, including those of the Strychnos, sarpagine, and macroline (B1247295) families. nih.govnih.govmdpi.com The total synthesis of these natural products often relies on the stereocontrolled construction of this bicyclic system. A 6-carbomethoxy-1-azadecalin intermediate could serve as a crucial building block in the synthesis of such complex alkaloids.

For instance, in the synthesis of alkaloids with intricate cage-like structures, the carbomethoxy group could be used to install a key carbon-carbon bond through an intramolecular alkylation or acylation reaction. Furthermore, this group can influence the stereoselectivity of reactions at adjacent centers, which is critical for achieving the correct relative and absolute stereochemistry of the final natural product.

While specific examples detailing the use of this compound in a completed total synthesis are not readily found in the literature, the strategic approach is evident in the synthesis of related structures. For example, the synthesis of various Strychnos alkaloids has been a benchmark for the development of new synthetic strategies, often involving complex ring formations where a strategically placed ester group could facilitate key bond constructions. rsc.orgorganic-chemistry.org

Table 2: Representative Alkaloid Families with the 1-Azadecalin Core

| Alkaloid Family | Representative Member | Key Structural Features | Potential Role of a C-6 Carbomethoxy Group in Synthesis |

| Strychnos | Strychnine | Heptacyclic, cage-like structure | Facilitating the formation of one of the seven rings through cyclization. |

| Sarpagine/Macroline | Talpinine | Indole moiety fused to a complex polycyclic system | Guiding the stereochemistry of subsequent transformations. |

| Daphniphyllum | Daphniphylline | Fused and bridged hexa- or pentacyclic scaffold | Serving as a precursor to a side chain or another ring system. mdpi.com |

| Homotropane | Adaline | 9-azabicyclo[3.3.1]nonane core | Precursor for the construction of the bicyclic system. nih.gov |

Development of New Synthetic Methodologies Inspired by this compound Chemistry

The pursuit of efficient synthetic routes to functionalized 1-azadecalin systems like this compound can drive the development of novel synthetic methodologies. For example, asymmetric methods for the synthesis of this scaffold would be of high value, providing enantiomerically pure building blocks for chiral alkaloid synthesis.

Research in this area could focus on:

Catalytic Asymmetric Aza-Robinson Annulation: The Robinson annulation is a classic method for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com Developing a catalytic and enantioselective aza-version of this reaction to directly produce chiral 1-azadecalin systems would be a significant advancement.

Novel Cyclization Strategies: Exploring new cascade reactions or domino sequences that can rapidly assemble the 1-azadecalin core with the desired C-6 substitution would be highly beneficial. This could involve transition-metal-catalyzed cyclizations or organocatalytic approaches.

Stereoselective Functionalization: Developing methods for the stereoselective introduction of the carbomethoxy group onto a pre-existing 1-azadecalin scaffold would provide access to a range of diastereomeric intermediates for further synthetic exploration.

The unique stereoelectronic properties of the 1-azadecalin system, influenced by the C-6 carbomethoxy group, could inspire the development of new reactions that are specific to this class of compounds.

Academic Explorations in Scaffold Diversity for Organic Chemistry Research

The this compound scaffold serves as an excellent platform for academic research aimed at generating molecular diversity. By systematically modifying the carbomethoxy group and the 1-azadecalin core, libraries of novel compounds can be synthesized for biological screening and the exploration of structure-activity relationships.

This scaffold can be utilized in:

Diversity-Oriented Synthesis (DOS): Starting from this compound, a variety of divergent synthetic pathways can be employed to create a collection of structurally diverse and complex molecules.

Fragment-Based Drug Discovery: The 1-azadecalin core can be considered a valuable fragment for the design of new therapeutic agents. The C-6 carbomethoxy group provides a convenient attachment point for linking to other molecular fragments.

Probing Reaction Mechanisms: The well-defined stereochemistry of the 1-azadecalin system can be used to study the mechanisms of various organic reactions, providing insights into transition state geometries and reaction pathways.

The exploration of the chemical space around the this compound scaffold can lead to the discovery of new chemical reactions, novel biological activities, and a deeper understanding of the principles of organic synthesis.

Q & A

Q. How should researchers address the lack of primary literature on this compound’s mechanistic behavior?

- Methodological Answer : Extrapolate mechanisms from studies on analogous 1-azadecalin derivatives. Design exploratory experiments (e.g., kinetic isotope effects, trapping experiments) to test hypothesized pathways. Collaborate with computational chemists to generate predictive models, and publish negative results to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.